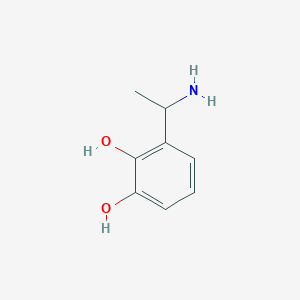
3-(1-Aminoethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine is synthesized from the amino acid tyrosine through a two-step enzymatic process:
Conversion of L-Tyrosine to L-DOPA: This reaction is catalyzed by the enzyme tyrosine hydroxylase.
Conversion of L-DOPA to Dopamine: This step is catalyzed by the enzyme DOPA decarboxylase.
Industrial Production Methods
Industrial production of dopamine typically involves the chemical synthesis of its precursor, L-DOPA, followed by enzymatic conversion to dopamine. This process ensures high purity and yield, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dopamine undergoes several types of chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various substituted dopamine derivatives.
Scientific Research Applications
Dopamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other catecholamines.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Used in the treatment of Parkinson’s disease and other neurological disorders.
Industry: Utilized in the production of certain polymers and as a chemical intermediate
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors (D1, D2, D3, D4, and D5) in the brain. This binding activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release. Dopamine also influences the release of other neurotransmitters such as norepinephrine and serotonin .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Another catecholamine neurotransmitter with similar structure but different functions.
Serotonin: Although structurally different, it shares some functional similarities with dopamine in mood regulation
Uniqueness
Dopamine is unique in its role as a key neurotransmitter in the brain’s reward system, making it crucial for motivation and pleasure. Its dysfunction is linked to several neurological and psychiatric disorders, highlighting its importance in maintaining mental health .
Biological Activity
3-(1-Aminoethyl)benzene-1,2-diol, commonly known as dopamine, is an important organic compound classified within the catecholamine group. Its structure features a benzene ring with two hydroxyl groups and an aminoethyl side chain, contributing to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C1=C(C(=CC=C1)O)O)N
Dopamine functions primarily as a neurotransmitter in the central nervous system (CNS). It plays a crucial role in several physiological processes:
- Neurotransmission : Dopamine modulates synaptic transmission and influences reward pathways in the brain, affecting mood and behavior.
- Receptor Interaction : The compound interacts with various dopamine receptors (D1, D2, D3, D4, D5), which are G protein-coupled receptors involved in numerous neurological functions.
- Catecholamine Activity : As a catecholamine, dopamine also exhibits sympathomimetic effects, influencing cardiovascular functions by interacting with adrenergic receptors.
1. Neurotransmitter Role
Dopamine is critical for motor control, motivation, and reward. Dysregulation of dopamine levels is implicated in several disorders:
- Parkinson's Disease : Characterized by dopamine deficiency leading to motor symptoms.
- Schizophrenia : Associated with hyperactivity of dopaminergic pathways.
2. Cardiovascular Effects
Dopamine has significant effects on cardiovascular health:
- Beta-Adrenergic Stimulation : Increases heart rate and contractility.
- Alpha-Adrenergic Effects : Causes vasodilation and can influence blood pressure regulation.
3. Metabolic Regulation
Research indicates that dopamine plays a role in metabolic processes:
- Insulin Sensitivity : Dopamine influences insulin secretion and glucose metabolism.
- Appetite Regulation : Modulates hunger signals and energy expenditure.
Case Studies and Research Findings
Recent studies have highlighted various aspects of dopamine's biological activity:
Notable Research Insights
- Neuroprotective Effects : Dopamine has been shown to exert neuroprotective effects against oxidative stress in neuronal cells.
- Therapeutic Applications : Dopamine agonists are utilized in treating Parkinson's disease and certain psychiatric disorders.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 4-(2-Aminoethyl)benzene-1,2-diol | Catechol derivative | Different substitution pattern leading to altered receptor affinity |
| 3-(Ethylamino)benzene-1,2-diol | Catechol derivative | Ethyl group changes solubility and biological activity |
| 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | Hydroxy derivative | Hydroxyl addition alters reactivity and interaction with receptors |
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-aminoethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5,10-11H,9H2,1H3 |
InChI Key |
ZJUJGYBNARNPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















